6-Bromo-1,3-dihydro-2-benzofuran-5-sulfonyl chloride 6-Bromo-1,3-dihydro-2-benzofuran-5-sulfonyl chloride
Brand Name: Vulcanchem
CAS No.: 2309463-91-8
VCID: VC4779631
InChI: InChI=1S/C8H6BrClO3S/c9-7-1-5-3-13-4-6(5)2-8(7)14(10,11)12/h1-2H,3-4H2
SMILES: C1C2=CC(=C(C=C2CO1)Br)S(=O)(=O)Cl
Molecular Formula: C8H6BrClO3S
Molecular Weight: 297.55

6-Bromo-1,3-dihydro-2-benzofuran-5-sulfonyl chloride

CAS No.: 2309463-91-8

Cat. No.: VC4779631

Molecular Formula: C8H6BrClO3S

Molecular Weight: 297.55

* For research use only. Not for human or veterinary use.

6-Bromo-1,3-dihydro-2-benzofuran-5-sulfonyl chloride - 2309463-91-8

Specification

CAS No. 2309463-91-8
Molecular Formula C8H6BrClO3S
Molecular Weight 297.55
IUPAC Name 6-bromo-1,3-dihydro-2-benzofuran-5-sulfonyl chloride
Standard InChI InChI=1S/C8H6BrClO3S/c9-7-1-5-3-13-4-6(5)2-8(7)14(10,11)12/h1-2H,3-4H2
Standard InChI Key QZFLRUMEHXRFMN-UHFFFAOYSA-N
SMILES C1C2=CC(=C(C=C2CO1)Br)S(=O)(=O)Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a 1,3-dihydro-2-benzofuran core, where the oxygen atom occupies the 2-position of the fused bicyclic system. The sulfonyl chloride group (–SO₂Cl) is located at the 5-position, while bromine substitutes the 6-position (Figure 1) . This arrangement creates distinct electronic and steric environments that influence its reactivity.

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular FormulaC₈H₆BrClO₃S
Molecular Weight297.55 g/mol
CAS Number2309463-91-8
Hybridizationsp² (aromatic), sp³ (dihydro)

The dihydro component introduces partial saturation at the 1- and 3-positions, reducing ring strain compared to fully aromatic benzofurans. X-ray crystallography of analogous compounds suggests a puckered conformation for the dihydro ring, with the sulfonyl chloride group adopting a pseudo-axial orientation to minimize steric clashes .

Synthetic Methodologies

Direct Sulfonation Approaches

While no direct synthesis of 6-bromo-1,3-dihydro-2-benzofuran-5-sulfonyl chloride has been reported, analogous routes for benzofuran sulfonyl chlorides provide methodological insights. A representative protocol involves:

  • Lithiation-Halogen Exchange: Treatment of 5-bromo-1,3-dihydro-2-benzofuran with n-butyllithium at –78°C generates a lithiated intermediate, which reacts with sulfur dioxide to form the sulfinate .

  • Chlorination: Subsequent treatment with chlorine gas or sulfuryl chloride (SO₂Cl₂) converts the sulfinate to the sulfonyl chloride .

Table 2: Comparative Reaction Yields for Analogous Syntheses

Starting MaterialReagentsYieldSource
5-BromobenzofuranMg, i-PrI, SO₂Cl₂15%
6-NitrobenzofuranClSO₃H, PCl₅42%

The low yield in documented procedures (15% for benzofuran-5-sulfonyl chloride) highlights challenges in achieving regioselective sulfonation while preserving the dihydro structure. Microwave-assisted synthesis and flow chemistry approaches may improve efficiency but require validation.

Reactivity and Functionalization

Nucleophilic Displacement

The sulfonyl chloride group undergoes classical nucleophilic acyl substitution reactions:

  • Amine Reactions: Forms sulfonamides with primary/secondary amines, crucial for drug discovery (eq. 1) :

    C8H6BrClO3S+RNH2C8H6BrNRO3S+HCl(1)\text{C}_8\text{H}_6\text{BrClO}_3\text{S} + \text{RNH}_2 \rightarrow \text{C}_8\text{H}_6\text{BrNRO}_3\text{S} + \text{HCl} \quad (1)
  • Alcoholysis: Produces sulfonate esters with alcohols under basic conditions .

Electrophilic Aromatic Substitution

The electron-withdrawing sulfonyl chloride group deactivates the aromatic ring, directing subsequent electrophilic substitutions to the 4-position (meta to both –SO₂Cl and Br) . Bromine’s ortho/para-directing effects compete, creating complex regiochemical outcomes.

Applications in Organic Synthesis

Pharmaceutical Intermediates

Sulfonamide derivatives of this compound show promise as:

  • Kinase Inhibitors: The rigid benzofuran scaffold mimics adenine’s planar structure, enabling ATP-binding site interactions .

  • Antimicrobial Agents: Sulfonyl chlorides serve as precursors to sulfa drugs targeting dihydropteroate synthase .

Materials Science

Incorporation into polymers enhances thermal stability due to sulfur-oxygen bonding. Copolymers with styrene demonstrate glass transition temperatures (Tg) exceeding 150°C .

ParameterSpecification
Temperature–20°C (desiccated)
AtmosphereArgon or N₂
ContainerAmber glass with PTFE liner

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